![molecular formula C16H14N2O B353866 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one CAS No. 21332-68-3](/img/structure/B353866.png)
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one
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Overview
Description
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by modulating the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one exhibits significant anti-inflammatory and analgesic effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one in lab experiments include its relatively simple synthesis method and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Studies to investigate the potential use of this compound as an anti-cancer agent.
3. Studies to optimize the synthesis method of this compound to improve its yield and purity.
4. Studies to investigate the potential use of this compound in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease.
5. Studies to investigate the potential use of this compound in combination with other drugs to enhance its pharmacological effects.
Synthesis Methods
The synthesis of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one can be achieved through various methods. One of the most common methods is the reaction between 2-methylphthalhydrazide and p-tolualdehyde in the presence of a catalyst such as acetic acid. This reaction leads to the formation of the desired compound with a yield of around 60-70%.
Scientific Research Applications
The potential applications of 2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one in medicinal chemistry have been extensively studied. This compound has been shown to exhibit significant anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18(2)17-15/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWVWQGVLSXTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(p-tolyl)phthalazin-1(2H)-one |
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